molecular formula C21H25ClN2S B1245366 2-((2-(Dimethylamino)-2-methylpropyl)thio)-3-phenylquinoline hydrochlo ride CAS No. 85275-49-6

2-((2-(Dimethylamino)-2-methylpropyl)thio)-3-phenylquinoline hydrochlo ride

Cat. No.: B1245366
CAS No.: 85275-49-6
M. Wt: 373.0 g/mol
InChI Key: HVIXPSLXHVWFAU-UHFFFAOYSA-N
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Description

ICI-170809 is a small molecule drug that acts as a 5-hydroxytryptamine 2 receptor antagonist and platelet aggregation inhibitor. It was initially developed by AstraZeneca Pharmaceuticals Co., Ltd. The compound has been studied for its potential therapeutic applications in cardiovascular diseases and other conditions .

Preparation Methods

The synthesis of ICI-170809 involves several steps, including the dimethylation of the activator ICI 169,369. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide and polyethylene glycol 300, along with surfactants like Tween 80 . The industrial production methods for ICI-170809 are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

ICI-170809 undergoes various chemical reactions, primarily involving its interaction with the 5-hydroxytryptamine 2 receptor system. It acts as a competitive antagonist, blocking the effects of 5-hydroxytryptamine in arterial smooth muscle

Properties

CAS No.

85275-49-6

Molecular Formula

C21H25ClN2S

Molecular Weight

373.0 g/mol

IUPAC Name

N,N,2-trimethyl-1-(3-phenylquinolin-2-yl)sulfanylpropan-2-amine;hydrochloride

InChI

InChI=1S/C21H24N2S.ClH/c1-21(2,23(3)4)15-24-20-18(16-10-6-5-7-11-16)14-17-12-8-9-13-19(17)22-20;/h5-14H,15H2,1-4H3;1H

InChI Key

HVIXPSLXHVWFAU-UHFFFAOYSA-N

SMILES

CC(C)(CSC1=NC2=CC=CC=C2C=C1C3=CC=CC=C3)N(C)C.Cl

Canonical SMILES

CC(C)(CSC1=NC2=CC=CC=C2C=C1C3=CC=CC=C3)N(C)C.Cl

Synonyms

2-((2-(dimethylamino)-2-methylpropyl)thio)-3-phenylquinoline hydrochloride
ICI 170809
ICI-170,809
ZM 170809
ZM-170809
ZM170809

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Phenylquinolin-2-thione (1.4 g.) was added to a suspension of sodium hydride (0.68 g. of a 50% w/w dispersion in mineral oil) in dimethylformamide (10 ml.) at 0°-5°. When all the hydrogen had evolved, a slurry of 1-chloro-2-dimethylamino-2-methylpropane hydrochloride (1.1 g.) in dimethylformamide (10 ml.) was added and the mixture was stirred at ambient temperature for 20 hr. The mixture was then poured into ice-water (100 ml.) and extracted with ethyl acetate (3×30 ml.). The ethyl acetate extract was washed with brine (30 ml.) and then dried (MgSO4). The solvent was evaporated and the residual oil was chromatographed on basic alumina (125 g., Brockmann Grade III), eluted with increasing concentrations of methylene dichloride in petroleum ether. The eluate obtained with 10% v/v methylene dichloride in petroleum ether was evaporated, the residual oil was dissolved in diethyl ether (20 ml.), and ethereal hydrogen chloride was added until precipitation was complete. The mixture was filtered and the solid residue was crystallised from ethyl acetate to give 2-(2-dimethylamino-2-methylpropylthio)-3-phenylquinoline hydrochloride, m.p. 199°-201°.
Name
3-Phenylquinolin-2-thione
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.1 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Four

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